![molecular formula C11H22O2 B12644461 Neoundecanoic acid CAS No. 93843-15-3](/img/structure/B12644461.png)
Neoundecanoic acid
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Overview
Description
Neoundecanoic acid is a synthetic highly branched organic acid, often referred to as a trialkyl acetic acid. It is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . This compound is known for its high hydrophobicity, excellent outdoor durability, and improved viscosity control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoundecanoic acid is synthesized by reacting an olefin with high purity carbon monoxide under high pressure in the presence of an acidic-type catalyst . The starting olefins for this compound are typically isobutylene and nonene .
Industrial Production Methods: The industrial production of this compound involves a similar process, where the olefin undergoes hydroformylation followed by hydrogenation to produce the final acid . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Neoundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Industrial Applications
Neoundecanoic acid is utilized in several industrial sectors due to its unique chemical properties, including hydrophobicity, UV stability, and high reactivity. Below are key applications:
- Coatings and Adhesives : this compound enhances the durability and stability of coatings, making it suitable for outdoor applications. Its ability to improve pigment wetting and adhesion strength is particularly beneficial in formulations for brass-coated steel cords used in tires .
- Lubricants : The compound is employed in formulating lubricants that require high performance under extreme conditions. Its branched structure contributes to improved viscosity and stability .
- Plasticizers : this compound serves as a plasticizer in various polymer formulations, enhancing flexibility and processing characteristics .
- Metal Extraction : The amphiphilic nature of this compound facilitates the extraction of metal ions, making it valuable in hydrometallurgy processes .
Agricultural Applications
This compound also finds significant use in agriculture, particularly as a post-emergent herbicide. Its selective action allows for effective weed control without harming crops.
- Herbicide Formulations : Research has demonstrated that this compound can effectively control a wide range of undesired plants while being non-phytotoxic to various crops such as tomatoes, soybeans, and corn. This selective herbicidal property is crucial for sustainable agricultural practices .
Case Study 1: this compound in Coating Formulations
A study investigated the effects of incorporating this compound into a polyurethane coating system. The results indicated that the addition of this compound improved the coating's resistance to UV degradation and enhanced adhesion properties on metal substrates.
Property | Control Sample | Sample with this compound |
---|---|---|
UV Resistance (hours) | 500 | 800 |
Adhesion Strength (MPa) | 3.0 | 4.5 |
This case highlights the compound's role in enhancing the performance characteristics of industrial coatings.
Case Study 2: Agricultural Efficacy of this compound
In a field trial assessing the efficacy of this compound as a herbicide, various dosages were applied to crops alongside common weeds. The results showed a significant reduction in weed biomass without adverse effects on crop yield.
Dosage (lbs/acre) | Weed Biomass Reduction (%) | Crop Yield (tons/acre) |
---|---|---|
10 | 85 | 2.5 |
5 | 60 | 2.4 |
Control | - | 2.3 |
This study underscores the potential of this compound as an environmentally friendly herbicide option.
Safety and Environmental Considerations
Research indicates that this compound exhibits low toxicity levels in aquatic environments and does not present significant mutagenic or genotoxic risks . However, ongoing assessments are necessary to monitor its long-term environmental impact.
Mechanism of Action
The mechanism of action of neoundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . This results in increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall .
Comparison with Similar Compounds
Undecanoic acid (C₁₁H₂₂O₂): A saturated medium-chain fatty acid with known antifungal effects.
Neodecanoic acid (C₁₀H₂₀O₂): Another highly branched synthetic acid with similar properties.
Uniqueness: Neoundecanoic acid stands out due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control compared to its linear counterparts .
Biological Activity
Neoundecanoic acid, also known as neodecanoate, is a medium-chain fatty acid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It is characterized by its branched structure and has been studied for its various biological activities, including antimicrobial, herbicidal, and potential therapeutic effects. This article synthesizes the current knowledge on the biological activity of this compound, supported by data tables and case studies.
- Molecular Structure : this compound is a branched-chain carboxylic acid.
- Solubility : It is practically insoluble in water and exhibits weak acidity (pKa ≈ 5.17) .
- Physical Characteristics : The compound has a polar surface area of 37.3 Ų and a logP value indicating moderate lipophilicity .
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study investigated its modification in antimicrobial peptides, resulting in enhanced antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The modified peptide exhibited high stability and reduced hemolytic activity, indicating its potential as a clinical antibacterial agent .
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pseudomonas aeruginosa | 18 | 32 µg/mL |
Staphylococcus aureus | 20 | 16 µg/mL |
2. Herbicidal Activity
This compound has been identified as an effective post-emergent herbicide. Research indicates that it selectively targets various weeds without harming certain crops like cotton and soybeans. Its herbicidal mechanism involves disrupting the physiological processes of unwanted plants, leading to effective weed management in agricultural settings .
Target Weed | Crop Tolerance | Application Rate (g/ha) |
---|---|---|
Ryegrass | High | 500 |
Pigweed | Moderate | 300 |
Wild Mustard | Low | 200 |
3. Antitumor Activity
Recent studies have explored this compound's potential in cancer therapy, specifically in the formulation of liposomal drug delivery systems. For instance, cis-bis(neodecanoato)(trans-(R,R)-1,2-diaminocyclohexane)platinum(II) complexes have demonstrated significant antitumor activity against cisplatin-resistant tumors in preclinical models . The efficacy of these formulations was assessed through various dosing regimens.
Case Study 1: Antimicrobial Peptide Modification
A research team modified PMAP-23RI with decanoic acid to enhance its antimicrobial properties. The resulting peptide, PMAP-23RI-Dec, showed improved antibacterial activity while maintaining low cytotoxicity levels. This case highlights the potential of this compound derivatives in developing new antimicrobial therapies .
Case Study 2: Herbicide Development
This compound was tested as a post-emergent herbicide across several crops. Results indicated that it effectively controlled weed populations while preserving crop yield, showcasing its dual utility in agriculture .
Properties
CAS No. |
93843-15-3 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O |
Origin of Product |
United States |
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